2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
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Overview
Description
2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a complex organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a triazolopyridazine core linked to an ethoxyphenyl group and a tetrahydrofuran moiety, makes it a subject of interest for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide typically involves multiple steps:
Formation of the Triazolopyridazine Core: This step often starts with the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions to form the triazolopyridazine ring.
Thioether Formation: The triazolopyridazine intermediate is then reacted with a suitable thiol reagent to introduce the thioether linkage.
Acetamide Formation: Finally, the compound is coupled with a tetrahydrofuran-2-ylmethylamine derivative to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, nucleophiles like amines or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, substituted aromatic compounds.
Scientific Research Applications
2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in research to understand its effects on cellular processes and its potential as an inhibitor of specific enzymes or receptors.
Chemical Biology: It serves as a tool compound to study the mechanisms of action of triazolopyridazine derivatives.
Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridazine core is known to bind to active sites of enzymes, potentially inhibiting their activity. The ethoxyphenyl and tetrahydrofuran moieties may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
- 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
Uniqueness
The unique combination of the ethoxyphenyl group and the tetrahydrofuran moiety in 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide distinguishes it from similar compounds. This structural uniqueness may confer distinct biological activities and binding properties, making it a valuable compound for further research and development.
Biological Activity
The compound 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a complex organic molecule that belongs to the class of phenylpyridazines. Its unique structure includes a triazole ring fused with a pyridazine, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features key functional groups that contribute to its biological activity, including:
- Triazole and Pyridazine Rings : Known for their roles in kinase inhibition.
- Ethoxyphenyl Moiety : Enhances lipophilicity and interaction with biological targets.
- Acetamide Group : Potentially modulates receptor activity.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of triazolo-pyridazine have shown potent activity against various cancer cell lines. The compound's mechanism may involve the inhibition of specific kinases associated with tumor growth.
Compound | Cancer Cell Line | IC50 (μM) |
---|---|---|
This compound | A549 | TBD |
Similar Derivative | MCF-7 | 0.15 ± 0.08 |
Similar Derivative | HeLa | 2.85 ± 0.74 |
Kinase Inhibition
The compound is hypothesized to target c-Met kinase, which plays a critical role in cancer progression. In vitro studies have demonstrated that related triazolo-pyridazine derivatives exhibit IC50 values in the nanomolar range against c-Met kinase.
Case Studies
-
Study on Antitumor Activity :
- A study evaluated various triazolo-pyridazine derivatives for their anticancer efficacy against A549 and MCF-7 cell lines. The most promising compounds exhibited significant cytotoxicity with IC50 values below 1 μM, indicating high potency.
-
Mechanistic Studies :
- Mechanistic investigations revealed that these compounds induce apoptosis in cancer cells through activation of caspase pathways and modulation of cell cycle progression.
-
Structure-Activity Relationship (SAR) :
- SAR studies suggest that modifications to the ethoxy group and variations in the triazole ring can enhance biological activity and selectivity towards specific molecular targets.
Properties
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3S/c1-2-27-15-7-5-14(6-8-15)20-23-22-17-9-10-19(24-25(17)20)29-13-18(26)21-12-16-4-3-11-28-16/h5-10,16H,2-4,11-13H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJGXSYJDHZJLQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NCC4CCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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